N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
TAK-659 works by selectively binding to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for the survival and proliferation of B-cells.
Biochemical and Physiological Effects
The inhibition of BTK by TAK-659 has several biochemical and physiological effects on B-cells. It leads to decreased activation, proliferation, and survival of B-cells, as well as decreased production of cytokines and chemokines that promote inflammation and tumor growth. TAK-659 also enhances the activity of immune effector cells, such as natural killer cells and T-cells, which can further contribute to anti-tumor activity.
实验室实验的优点和局限性
One of the main advantages of TAK-659 as a research tool is its selectivity for BTK, which allows for the specific inhibition of B-cell signaling pathways without affecting other signaling pathways. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in in vivo studies. Additionally, TAK-659 may have off-target effects on other kinases, which could complicate data interpretation.
未来方向
Future research on TAK-659 could focus on several areas, including the optimization of dosing schedules and combination therapies with other anti-cancer agents. Additionally, further studies could investigate the potential use of TAK-659 in other B-cell malignancies, such as multiple myeloma and Waldenström macroglobulinemia. Finally, studies could explore the use of TAK-659 as a research tool to better understand the role of BTK in normal and malignant B-cell biology.
合成方法
The synthesis of TAK-659 involves several steps, including the reaction of 4-aminophenyl-1-pyrrolidinylcarbonyl chloride with 4-(tetrahydro-2-furanylmethoxy)benzoic acid, followed by the addition of benzoyl chloride and triethylamine. The resulting product is then purified through column chromatography to obtain TAK-659 in its pure form.
科学研究应用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that TAK-659 has potent anti-tumor activity in mouse models of CLL and NHL, with minimal toxicity to normal cells.
属性
产品名称 |
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide |
---|---|
分子式 |
C23H26N2O4 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
4-(oxolan-2-ylmethoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C23H26N2O4/c26-22(17-7-11-20(12-8-17)29-16-21-4-3-15-28-21)24-19-9-5-18(6-10-19)23(27)25-13-1-2-14-25/h5-12,21H,1-4,13-16H2,(H,24,26) |
InChI 键 |
LVKKJZZKKMCUNS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4 |
规范 SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。